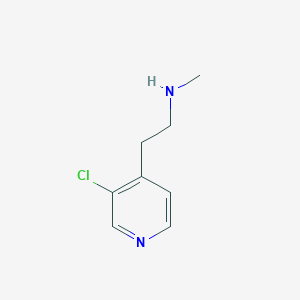
(r)-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. This particular compound is notable for its unique structure, which includes an amino group and a trifluoromethylthio group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol can be achieved through both chemical and biological methods. Chemical synthesis often involves the use of expensive transition metal catalysts such as ruthenium, which can complicate the process due to harsh reaction conditions, high energy consumption, and potential pollution . Biological methods, on the other hand, utilize free enzymes or whole cells for catalytic preparation, offering mild reaction conditions, high catalytic efficiency, and strong specificity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurokinin-1 (NK-1) receptors, influencing various physiological processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
What sets ®-2-Amino-2-(3-((trifluoromethyl)thio)phenyl)ethan-1-ol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and in various research applications.
Eigenschaften
Molekularformel |
C9H10F3NOS |
|---|---|
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[3-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChI-Schlüssel |
SGMXMNCVHWLDIP-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)[C@H](CO)N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



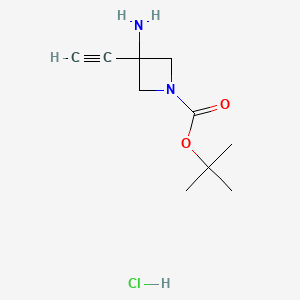

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
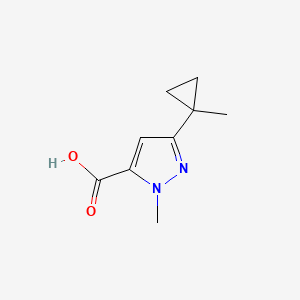
![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
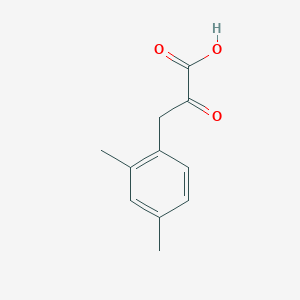
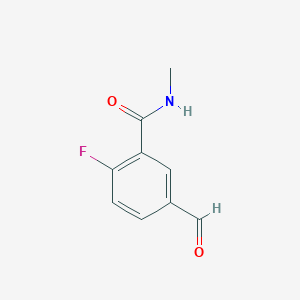
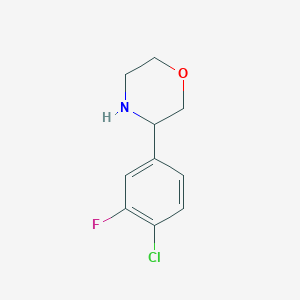
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
